molecular formula C18H9Cl3N6S B11054028 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054028
M. Wt: 447.7 g/mol
InChI Key: DXKUEWVBBHVVOM-UHFFFAOYSA-N
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Description

6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains multiple aromatic rings and heteroatoms. This compound is of significant interest due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H9Cl3N6S

Molecular Weight

447.7 g/mol

IUPAC Name

6-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H9Cl3N6S/c19-10-3-1-9(2-4-10)14-8-15(23-22-14)17-26-27-16(24-25-18(27)28-17)12-6-5-11(20)7-13(12)21/h1-8H,(H,22,23)

InChI Key

DXKUEWVBBHVVOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=NN4C(=NN=C4S3)C5=C(C=C(C=C5)Cl)Cl)Cl

Origin of Product

United States

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